molecular formula C16H13N3O5 B13686610 N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide

N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide

Cat. No.: B13686610
M. Wt: 327.29 g/mol
InChI Key: NMSUFUZQNRLKFN-UHFFFAOYSA-N
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Description

N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrimidinyl group linked to a benzamide moiety. Its molecular formula is C14H13N3O4, and it has a molecular weight of 287.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: This step involves the reaction of a suitable aldehyde with a urea derivative under acidic conditions to form the pyrimidinyl intermediate.

    Coupling with Benzamide: The pyrimidinyl intermediate is then coupled with benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the formyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrimidinyl derivatives.

Scientific Research Applications

N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
  • N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Uniqueness

N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide is unique due to its specific structural features, such as the formyl group and the dihydrofuran ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

N-[1-(5-formyl-3-hydroxy-2,3-dihydrofuran-2-yl)-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H13N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-9,12,15,21H,(H,17,18,22,23)

InChI Key

NMSUFUZQNRLKFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C=C(O3)C=O)O

Origin of Product

United States

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